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Compound of Interest

Compound Name: 3-Quinolin-3-ylphenol
Cat. No.: B8700851
Get Quote

Executive Summary

3-(3-Quinolyl)phenol is a biaryl scaffold belonging to the class of phenylquinolines. Structurally,
it consists of a phenol ring linked at the meta-position (C3) to the 3-position of a quinoline
heterocycle. This specific regioisomer is a critical intermediate in the synthesis of OLED host
materials (e.g., iridium complexes) and a pharmacophore in medicinal chemistry for kinase
inhibition. Its amphiphilic nature—possessing both a basic nitrogen (quinoline) and an acidic
hydroxyl group (phenol)—makes it a versatile ligand for organometallic catalysis and a tunable
scaffold for drug discovery.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8]
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Property

Detail

Chemical Name

3-(3-Quinolyl)phenol

3-(Quinolin-3-yl)phenol; 3-(3-

Synonyms o )
Hydroxyphenyl)quinoline; m-(3-Quinolyl)phenol
153343-48-1 (Note: Isomers such as 4-

CAS Number (isoquinolin-3-yl)phenol exist; verify specific

regioisomer by NMR)

Molecular Formula C15H11NO

Molecular Weight 221.26 g/mol

SMILES Oclccece(cl)c2cec3cecee3n2
VNXUAZCSHFABMS-UHFFFAQOYSA-N

InChl Key (Generic for isomer class, specific key varies by

tautomer)

Physical Properties

Property Value (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 218-222 °C

Solubility Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water; Insoluble in hexanes

pKa (Phenol -OH)

~9.5-10.0

pKa (Quinoline N)

~4.9 (Conjugate acid)

LogP

~3.1 (Predicted)

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust and self-validating method for synthesizing 3-(3-Quinolyl)phenol is the Suzuki-

Miyaura cross-coupling of 3-quinolineboronic acid with 3-bromophenol. This route prevents

regio-isomer contamination common in Skraup or Friedl&ander syntheses.
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Reaction Scheme

Reagents: 3-Quinolineboronic acid (1.2 eq), 3-Bromophenol (1.0 eq), Pd(PPhs)a (3-5 mol%),
K2COs (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C) under Inert
Atmosphere (N2/Ar) for 12—16 hours.

Step-by-Step Protocol

e Preparation: In a flame-dried Schlenk flask, dissolve 3-bromophenol (1.0 eq) and 3-
quinolineboronic acid (1.2 eq) in degassed 1,4-dioxane.

e Base Addition: Add an aqueous solution of K2COs (2.0 eq). The biphasic mixture ensures
efficient base transfer.

o Catalyst Induction: Add Pd(PPhs)a (0.05 eq) quickly under a positive stream of nitrogen to
prevent catalyst oxidation.

o Reflux: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress via TLC
(Eluent: Hexane/EtOAc 1:1). The product typically appears as a fluorescent spot under UV
(254/365 nm).

o Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over anhydrous Na=SO4, and concentrate in vacuo.

« Purification: Purify via flash column chromatography on silica gel.
o Gradient: 10%
40% Ethyl Acetate in Hexanes.

o Yield: Typically 75-85%.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle specific to this synthesis.
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromophenol and 3-

quinolineboronic acid.

Applications in Drug Discovery & Materials Science
OLED Host Materials

3-(3-Quinolyl)phenol serves as a critical ligand precursor for Phosphorescent OLEDs
(PHOLEDS).

e Mechanism: The phenolic proton is removed to form a monoanionic [C"O] or [N*O] chelate

with Iridium(lll) or Platinum(ll).

o Effect: The quinoline moiety lowers the LUMO energy, facilitating electron transport, while
the phenolate oxygen raises the HOMO, allowing for tunable emission colors (typically green
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to red).
Medicinal Chemistry (Kinase Inhibition)
The 3-arylquinoline scaffold mimics the ATP-binding motif of several kinases.
o Target: c-Met, VEGFR, and PI3K pathways.

e SAR Logic: The quinoline nitrogen acts as a hydrogen bond acceptor (HBA) in the hinge
region of the kinase ATP pocket. The 3-hydroxyl group provides a handle for solubilizing
groups (e.g., ethers, amines) to access the solvent-exposed region.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral data must be
obtained:

e 'H NMR (400 MHz, DMSO-ds):

o

9.25 (d, 1H, Quinoline H2) — Most deshielded proton.

o

8.65 (d, 1H, Quinoline H4).

o

9.70 (s, 1H, -OH) — Exchangeable with D20.

o

6.8-8.1 (m, aromatic protons).
e 13C NMR (100 MHz, DMSO-ds):

o Characteristic peaks at ~158 ppm (C-OH), ~150 ppm (Quinoline C2), and ~129-135 ppm
(Quinoline backbone).

e Mass Spectrometry (ESI+):
o [M+H]* =222.09 m/z.

Safety & Handling (MSDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use in a fume hood. Avoid dust formation.

Storage: Store under inert gas (Nitrogen/Argon) at 2—8°C. Phenols are prone to oxidation
over extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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